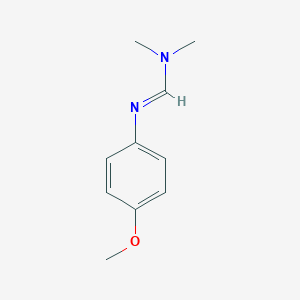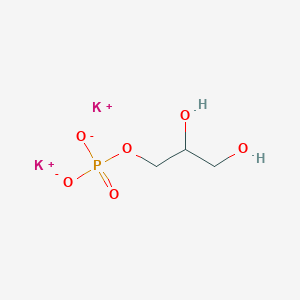
3-(1-Methylethoxy)-2-butenoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylethoxy)-2-butenoic acid ethyl ester, also known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor. The compound has gained significant attention due to its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 3-(1-Methylethoxy)-2-butenoic acid ethyl ester involves the activation of the CB1 receptor. Once the compound binds to the receptor, it triggers a series of signaling pathways that lead to various physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways.
Effets Biochimiques Et Physiologiques
3-(1-Methylethoxy)-2-butenoic acid ethyl ester has been found to have several biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and increase food intake in animal models. The compound has also been found to have analgesic properties and has been used to treat pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-Methylethoxy)-2-butenoic acid ethyl ester in lab experiments is its high affinity for the CB1 receptor. This makes it a useful tool for studying the effects of cannabinoids on this receptor. However, the compound has several limitations, including its potential toxicity and the lack of data on its long-term effects.
Orientations Futures
There are several future directions for the study of 3-(1-Methylethoxy)-2-butenoic acid ethyl ester. One area of research is the development of new synthetic cannabinoids that have a higher affinity for the CB1 receptor. Another area of research is the investigation of the long-term effects of 3-(1-Methylethoxy)-2-butenoic acid ethyl ester on the endocannabinoid system. Additionally, more studies are needed to determine the potential therapeutic uses of this compound.
Méthodes De Synthèse
The synthesis of 3-(1-Methylethoxy)-2-butenoic acid ethyl ester is a complex process that involves the use of several reagents and solvents. The most common method of synthesis involves the condensation of 4-fluorobenzyl cyanide with 4-cyanobutanoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-methylethoxy-2-chloroethane to form the final product, 3-(1-Methylethoxy)-2-butenoic acid ethyl ester.
Applications De Recherche Scientifique
3-(1-Methylethoxy)-2-butenoic acid ethyl ester has been extensively studied for its potential use in scientific research. It has been found to have a high affinity for the CB1 receptor and has been used to study the effects of cannabinoids on this receptor. The compound has also been used in studies to investigate the role of the endocannabinoid system in various physiological processes.
Propriétés
Numéro CAS |
1540-21-2 |
|---|---|
Nom du produit |
3-(1-Methylethoxy)-2-butenoic acid ethyl ester |
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
ethyl (Z)-3-propan-2-yloxybut-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-5-11-9(10)6-8(4)12-7(2)3/h6-7H,5H2,1-4H3/b8-6- |
Clé InChI |
QWNZEPFCWKMYAS-VURMDHGXSA-N |
SMILES isomérique |
CCOC(=O)/C=C(/C)\OC(C)C |
SMILES |
CCOC(=O)C=C(C)OC(C)C |
SMILES canonique |
CCOC(=O)C=C(C)OC(C)C |
Autres numéros CAS |
1540-21-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















